![molecular formula C24H24FN5O5 B2451969 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide CAS No. 922009-73-2](/img/structure/B2451969.png)

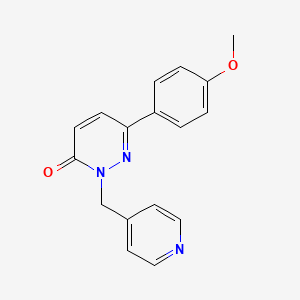

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

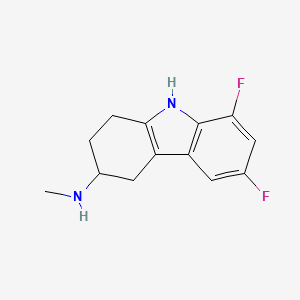

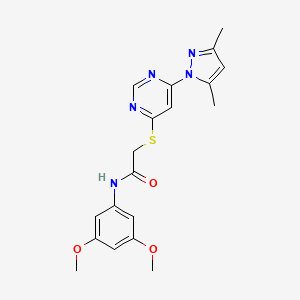

The compound is a member of the class of pyrazolopyridines . It’s a complex organic molecule with multiple functional groups, including a pyrazolo[3,4-d]pyrimidin-1-yl group, a fluorobenzyl group, and a trimethoxybenzamide group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The process involves N-1 benzylation of an intermediate to afford the final product. The structure of the synthesized compound was confirmed by 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using X-ray diffraction . This technique provides detailed information about the arrangement of atoms within the molecule and can confirm the presence of the various functional groups.Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

- Synthesis of Pyrazolo[3,4-d]pyrimidine Analogues : These compounds, including N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide, are synthesized for their potential as antitumor agents. A key step is the palladium-catalyzed C−C coupling, crucial for creating the pyrazolo[3,4-d]pyrimidines structure (Taylor & Patel, 1992).

- Formation of Pyrazolopyrimidine Derivatives : These derivatives are synthesized using various primary and secondary amines. They represent an important class of compounds with potential therapeutic applications, especially in oncology (Eleev, Kutkin, & Zhidkov, 2015).

Potential Therapeutic Applications

- Anticancer Properties : Some pyrazolo[3,4-d]pyrimidin-4-ones exhibit significant antitumor activity, particularly against human breast adenocarcinoma cell lines. The specific structural features of these compounds, like the one , are crucial for their biological activity (Abdellatif et al., 2014).

- Antioxidant Activity : Certain derivatives incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety show promising antioxidant properties. This feature could be relevant for their potential use in oxidative stress-related conditions (El‐Mekabaty, 2015).

Molecular and Structural Studies

- Molecular Structure Analysis : Investigations into the crystal structure of pyrazolo[3,4-d]pyrimidine-based molecules, including derivatives like the compound , reveal insights into intramolecular pi-pi interactions and molecular stacking. These studies are essential for understanding the compound's chemical behavior and potential interactions (Avasthi, Aswal, & Maulik, 1998).

Enzymatic and Biochemical Interactions

- Inhibition of Adenosine Deaminase : Some pyrazolo[3,4-d]pyrimidin-4-ones show significant inhibition of adenosine deaminase, suggesting potential therapeutic applications in conditions where modulation of this enzyme is beneficial (La Motta et al., 2009).

Additional Applications and Studies

- Solid-Phase Synthetic Methods : Advanced solid-phase synthetic methods for pyrazolo[3,4-d]pyrimidine-6-carboxamide derivatives offer a platform for creating diverse compound libraries, potentially including variants of the compound . This method enhances the potential for discovery of new therapeutic agents (Heo & Jeon, 2017).

Direcciones Futuras

The compound and its derivatives could be further explored for their potential therapeutic applications, particularly in the treatment of neurodegenerative disorders . Additionally, further studies could be conducted to fully understand its physical and chemical properties, as well as its safety profile.

Propiedades

IUPAC Name |

N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN5O5/c1-33-19-10-16(11-20(34-2)21(19)35-3)23(31)26-8-9-30-22-17(12-28-30)24(32)29(14-27-22)13-15-6-4-5-7-18(15)25/h4-7,10-12,14H,8-9,13H2,1-3H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTNQDFRMXUWIQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2451886.png)

![7-(3-Fluorophenyl)-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2451901.png)

![2-cyano-N-(3,4-dimethoxyphenyl)-3-[3-nitro-4-(pyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2451902.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2451905.png)

![1'-(2-(Cyclopropylmethoxy)isonicotinoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2451909.png)